Isotopic Mass Shift for Internal Standard Discrimination
The three deuterium atoms on the N-methyl group of (E)-N-methylcinnamylamine-d3 produce a nominal mass increase of +3 Da compared with the unlabeled (E)-N-methylcinnamylamine hydrochloride (MW 186.70 vs. 183.68). This mass difference is sufficient to shift the internal-standard signal outside the M+1, M+2, and M+3 natural-abundance isotopic peaks of the light analyte, allowing independent selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) channels without cross-talk . In contrast, the unlabeled parent compound generates an identical mass spectrum and cannot function as a distinguishable internal standard in isotope-dilution workflows .
| Evidence Dimension | Nominal molecular mass (hydrochloride salt form) |
|---|---|
| Target Compound Data | 186.70 Da (C₁₀H₁₁D₃ClN) |
| Comparator Or Baseline | Unlabeled (E)-N-Methylcinnamylamine hydrochloride: 183.68 Da (C₁₀H₁₄ClN) |
| Quantified Difference | +3.02 Da (Δm/z = 3 Th at unit resolution) |
| Conditions | IUPAC-calculated exact mass; confirmed by vendor Certificate of Analysis and mass spectrometry |
Why This Matters
A mass shift of ≥3 Da is the accepted minimum for a deuterated internal standard to avoid isotopic overlap in single-quadrupole and triple-quadrupole MS instruments, directly enabling accurate quantification of N-methylcinnamylamine in complex matrices such as plasma, urine, and tissue homogenates.
